molecular formula C18H17F3N4O B2812167 4-[(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzonitrile CAS No. 2380174-26-3

4-[(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzonitrile

Cat. No.: B2812167
CAS No.: 2380174-26-3
M. Wt: 362.356
InChI Key: VLYUDMSYOPNEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzonitrile is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzonitrile typically involves multiple steps, starting with the preparation of the pyrimidine and piperidine intermediates. One common method involves the reaction of 4-(trifluoromethyl)pyrimidine-2-ol with piperidine under basic conditions to form the piperidine derivative. This intermediate is then reacted with 4-(bromomethyl)benzonitrile in the presence of a suitable base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to the corresponding amine.

    Substitution: The trifluoromethyl group and the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Amino derivatives from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-[(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrimidine ring can participate in hydrogen bonding and π-π interactions with proteins, influencing their function. The piperidine ring provides structural flexibility, enabling the compound to adopt conformations that facilitate binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[4-[4-(Trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile
  • 4-[[4-[4-(Trifluoromethyl)pyrazin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile
  • 4-[[4-[4-(Trifluoromethyl)quinolin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile

Uniqueness

The unique combination of the trifluoromethyl group, pyrimidine ring, and piperidine ring in 4-[(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzonitrile imparts distinct physicochemical properties, such as enhanced lipophilicity and specific binding interactions, which are not observed in similar compounds. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O/c19-18(20,21)16-5-8-23-17(24-16)26-15-6-9-25(10-7-15)12-14-3-1-13(11-22)2-4-14/h1-5,8,15H,6-7,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYUDMSYOPNEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.